molecular formula C20H24N2O5S B6573630 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 946337-09-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

Cat. No.: B6573630
CAS No.: 946337-09-3
M. Wt: 404.5 g/mol
InChI Key: NSGNELHJTJSHKQ-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide (Compound ID: G504-0462) is a synthetic organic molecule with a molecular formula of C20H24N2O5S and a molecular weight of 404.48 g/mol . Its structure features:

  • A 1,2,3,4-tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group.
  • A 3,5-dimethoxybenzamide moiety attached at position 6 of the tetrahydroquinoline ring.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-9-5-6-14-10-16(7-8-19(14)22)21-20(23)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNELHJTJSHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

The compound features a unique structural composition that includes a tetrahydroquinoline core and an ethanesulfonyl group. The synthesis typically involves several steps:

  • Formation of Tetrahydroquinoline : Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
  • Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.
  • Coupling with Benzamide : The final step involves coupling with 3,5-dimethoxybenzoyl chloride under basic conditions.

This multi-step synthesis allows for the precise construction of the compound's complex structure.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in various assays:

  • Acetylcholinesterase Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Preliminary results indicate that it exhibits significant AChE inhibitory activity with an IC50 value in the low micromolar range .
  • Cytotoxicity Tests : Cytotoxicity was assessed using human fibroblast cell lines (MCR-5) through the SRB assay. The compound showed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Binding : The ethanesulfonyl group and the dimethoxybenzamide moiety may interact with specific receptors or enzymes, influencing neurotransmitter levels and neuronal signaling pathways.
  • Enzyme Modulation : By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, potentially enhancing cholinergic transmission.

Comparative Analysis

Property This compound Similar Compounds
Chemical Structure Tetrahydroquinoline core with ethanesulfonyl and dimethoxybenzamide groupsVariants with different sulfonyl or aromatic groups
AChE Inhibition IC50 (μM) Low micromolar rangeVaries widely among related compounds
Cytotoxicity (100 µM) No significant cytotoxicity observedSome related compounds show higher cytotoxicity

Case Studies and Research Findings

  • Neuroprotective Effects : In a study focusing on neuroprotection, compounds similar to this compound were found to reduce oxidative stress markers in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary tests indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. Further optimization could enhance its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Example 1 (Patent Compound) :

2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

  • Core Modifications: Retains the tetrahydroquinoline backbone but substitutes position 1 with a thiazole-carboxylic acid and position 6 with a benzothiazole-amino group.
  • Benzothiazole Moiety: Introduces a planar aromatic system, which may enhance interactions with hydrophobic protein pockets or π-π stacking .
Example 24 (Patent Compound) :

3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid

  • Core Modifications : Features a pyrido-pyridazine fused ring system and an adamantane-derived substituent .
  • Key Differences :
    • Adamantane Group : A bulky, lipophilic substituent that may improve blood-brain barrier penetration or binding to sterol-rich targets.
    • Fused Heterocycles : The pyrido-pyridazine system could enhance rigidity and electronic interactions with enzymes or receptors .
CTDB (Electrochemical Study Compound) :

4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]-diazenyl}benzonitrile

  • Core Modifications: Substituted with cyanoethyl and diazenyl-benzonitrile groups.
  • Key Differences :
    • Nitrile Groups : Increase polarity (higher hydrogen-bond acceptor count) and redox activity, as demonstrated in electrochemical adsorption studies on Au electrodes .
    • Diazenyl Linker : May confer photochemical reactivity or metal-binding properties absent in the target compound .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight logP Key Functional Groups Potential Applications
Target Compound (G504-0462) 404.48 2.71 Ethanesulfonyl, 3,5-dimethoxybenzamide Enzyme inhibition, CNS targets
Example 1 ~450 (estimated) ~1.5* Thiazole-carboxylic acid, benzothiazole Antimicrobial, kinase inhibition
Example 24 ~600 (estimated) ~3.5* Adamantane, pyrido-pyridazine Neurodegenerative disease targets
CTDB 397.44 N/A Cyanoethyl, diazenyl-benzonitrile Electrochemical sensors, catalysis
Activity Insights:
  • The target compound’s 3,5-dimethoxybenzamide group may favor interactions with aromatic residues in enzyme active sites, similar to kinase inhibitors like imatinib.
  • Patent compounds with carboxylic acid groups (e.g., Example 1) are often associated with improved solubility but may require prodrug strategies for bioavailability .
  • Adamantane-containing analogs (e.g., Example 24) are historically linked to antiviral or anti-Parkinson’s activity (e.g., amantadine) .

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